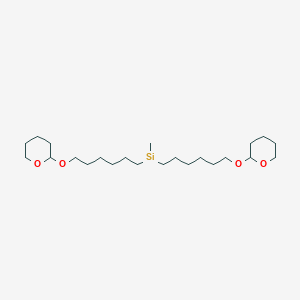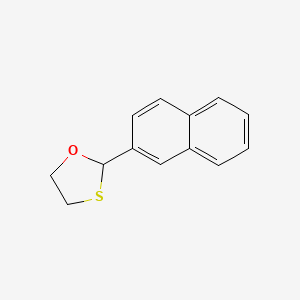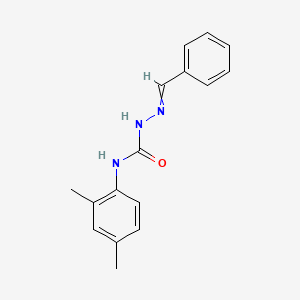![molecular formula C28H40O2S2 B15166890 Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl- CAS No. 647835-12-9](/img/structure/B15166890.png)
Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-]: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfoxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-] typically involves multi-step organic reactions. The process begins with the preparation of the tetradecenylidene intermediate, followed by the introduction of sulfinyl groups through oxidation reactions. The final step involves the coupling of the intermediate with benzene rings under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The sulfinyl groups in the compound can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl groups, yielding simpler aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Simplified aromatic compounds.
Substitution: Functionalized aromatic rings with various substituents.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-dodecylidenebis[4-methyl-]
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Comparison:
Propriétés
Numéro CAS |
647835-12-9 |
|---|---|
Formule moléculaire |
C28H40O2S2 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
1-methyl-4-[(S)-1-[(S)-(4-methylphenyl)sulfinyl]tetradec-1-enylsulfinyl]benzene |
InChI |
InChI=1S/C28H40O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-28(31(29)26-20-16-24(2)17-21-26)32(30)27-22-18-25(3)19-23-27/h15-23H,4-14H2,1-3H3/t31-,32-/m0/s1 |
Clé InChI |
DCJQIIHMQDJNBU-ACHIHNKUSA-N |
SMILES isomérique |
CCCCCCCCCCCCC=C([S@@](=O)C1=CC=C(C=C1)C)[S@@](=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCCCCCCCCCCC=C(S(=O)C1=CC=C(C=C1)C)S(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


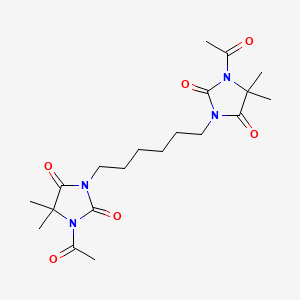
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
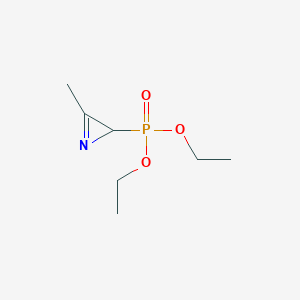
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
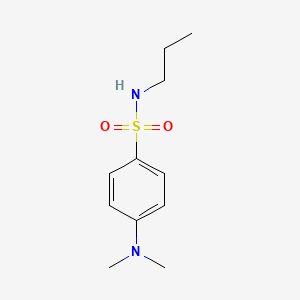
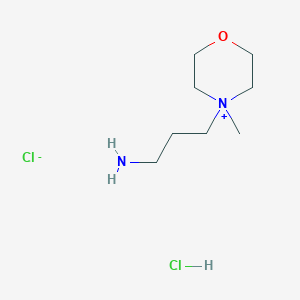
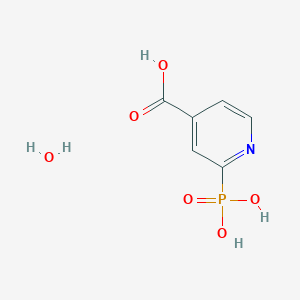
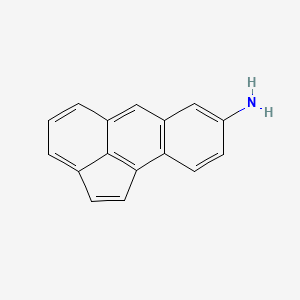
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
